Ethyl 2-(oxetan-3-yl)acetate

Lipophilicity Physicochemical Properties Drug Design

Ethyl 2-(oxetan-3-yl)acetate (CAS 1207175-04-9) is an organic compound featuring an oxetane ring—a strained four-membered cyclic ether—linked to an ethyl acetate moiety. This structure combines the unique reactivity and bioisosteric potential of the oxetane motif with the versatile synthetic handle of an ester.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 1207175-04-9
Cat. No. B168561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(oxetan-3-yl)acetate
CAS1207175-04-9
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1COC1
InChIInChI=1S/C7H12O3/c1-2-10-7(8)3-6-4-9-5-6/h6H,2-5H2,1H3
InChIKeyGCHXUULRRZDDFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(oxetan-3-yl)acetate (CAS 1207175-04-9) as a Lipophilic, Metabolically Stable Oxetane Ester Building Block


Ethyl 2-(oxetan-3-yl)acetate (CAS 1207175-04-9) is an organic compound featuring an oxetane ring—a strained four-membered cyclic ether—linked to an ethyl acetate moiety. This structure combines the unique reactivity and bioisosteric potential of the oxetane motif with the versatile synthetic handle of an ester [1]. The compound serves as a key intermediate in medicinal chemistry and organic synthesis, valued for its ability to enhance drug-like properties by replacing traditional functional groups such as gem-dimethyl or carbonyls with a compact, polar, and metabolically robust scaffold .

Ethyl 2-(oxetan-3-yl)acetate Cannot Be Arbitrarily Substituted with Other Oxetane Esters or Gem-Dimethyl Analogs


Generic substitution of Ethyl 2-(oxetan-3-yl)acetate with other oxetane derivatives or gem-dimethyl compounds is not scientifically sound due to pronounced, quantifiable differences in physicochemical properties that directly impact drug discovery workflows. For instance, oxetane-containing compounds can exhibit up to 4000-fold increases in aqueous solubility relative to their gem-dimethyl counterparts, along with substantially altered lipophilicity and metabolic stability profiles [1]. Even among oxetane esters, subtle variations in the ester alkyl group or substitution pattern can significantly modulate LogP, solubility, and metabolic turnover rates . Consequently, selecting the precise oxetane ester is critical for achieving targeted pharmacokinetic and pharmacodynamic outcomes, underscoring the necessity of evidence-based procurement.

Quantitative Differentiation of Ethyl 2-(oxetan-3-yl)acetate from Closest Analogs


CLogP of -0.156 Demonstrates Moderate Lipophilicity Distinct from Ethyl Acetate and Gem-Dimethyl Analogs

The calculated LogP (CLogP) for Ethyl 2-(oxetan-3-yl)acetate is -0.156 [1]. This value indicates significantly lower lipophilicity compared to simple alkyl esters like ethyl acetate (LogP ~0.73) and to gem-dimethyl analogs, which typically exhibit higher LogP values. The oxetane ring's polar oxygen atom contributes to reduced lipophilicity, a property crucial for optimizing drug-like profiles and improving aqueous solubility [2].

Lipophilicity Physicochemical Properties Drug Design

Oxetane Ring Confers Enhanced Metabolic Stability Compared to Gem-Dimethyl and Carbonyl-Containing Analogs

The incorporation of an oxetane ring, as found in Ethyl 2-(oxetan-3-yl)acetate, is a well-established strategy to enhance metabolic stability. Studies demonstrate that substituting a gem-dimethyl group with an oxetane reduces the rate of metabolic degradation in most cases [1]. For example, in human liver microsomes, oxetane-containing compounds often exhibit significantly longer half-lives and lower intrinsic clearance rates compared to their carbonyl or methylene counterparts [2]. This stability arises from the oxetane ring's resistance to oxidative metabolism and its ability to alter conformational preferences, thereby shielding metabolically labile sites [1].

Metabolic Stability Pharmacokinetics Drug Metabolism

Calculated ESOL Solubility of 31.6 mg/mL Highlights Advantage Over More Lipophilic Analogs

Based on the ESOL method, Ethyl 2-(oxetan-3-yl)acetate exhibits a calculated aqueous solubility of 31.6 mg/mL (0.219 mol/L), classifying it as 'Soluble' . This solubility is significantly higher than that of many structurally related gem-dimethyl or tert-butyl ester analogs, which often fall into the 'Poorly' or 'Moderately' soluble categories due to their higher lipophilicity. The oxetane ring's polarity and hydrogen-bond accepting capability directly enhance aqueous solubility, a critical advantage for formulation and bioavailability [1].

Aqueous Solubility Physicochemical Properties Drug Formulation

Oxetane Ring Provides Structural Rigidity and Conformational Bias Absent in Flexible Alkyl Esters

The oxetane ring in Ethyl 2-(oxetan-3-yl)acetate imposes significant conformational restriction compared to acyclic ester analogs such as ethyl acetate or ethyl 3,3-dimethylbutanoate. This rigidity favors synclinal over antiplanar arrangements of the attached chain, a conformational bias that can be exploited to pre-organize molecules for optimal target binding [1]. The strained, four-membered ring also introduces a distinct vector for substituent orientation, enabling precise spatial control in molecular design that is not achievable with flexible gem-dimethyl or carbonyl groups [2].

Conformational Analysis Molecular Rigidity Bioisosterism

High Chemical Purity (≥95-98%) Ensures Reproducibility in Synthetic Applications

Commercially available Ethyl 2-(oxetan-3-yl)acetate is supplied with a minimum purity specification of 95-98%, as confirmed by independent vendors [REFS-1, REFS-2]. This high level of purity minimizes the risk of side reactions and impurities that can compromise synthetic yields and complicate purification. In contrast, in-house synthesized or lower-grade analogs may contain variable levels of impurities, including ring-opened byproducts or unreacted starting materials, leading to inconsistent results in multi-step syntheses [1].

Chemical Purity Quality Control Synthetic Reliability

Ethyl 2-(oxetan-3-yl)acetate: High-Value Research and Industrial Application Scenarios


Medicinal Chemistry: Bioisosteric Replacement of Carboxylic Acids, Esters, and Gem-Dimethyl Groups

Ethyl 2-(oxetan-3-yl)acetate is a privileged building block for introducing oxetane bioisosteres into lead compounds. Its moderate lipophilicity (CLogP -0.156), enhanced metabolic stability, and conformational rigidity [REFS-1, REFS-2] make it an ideal replacement for metabolically labile ester groups, carboxylic acids, or gem-dimethyl linkers. This substitution can improve key pharmacokinetic parameters such as solubility, permeability, and metabolic half-life without significantly altering molecular weight or target binding [2]. In practice, medicinal chemists employ this ester to synthesize novel drug candidates with improved drug-like properties, particularly in oncology, CNS, and anti-inflammatory programs.

Organic Synthesis: Versatile Ester Handle for Elaboration to Alcohols, Amides, and Ketones

The ethyl ester functionality in Ethyl 2-(oxetan-3-yl)acetate serves as a robust synthetic handle for further derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to amides, ketones, and other advanced intermediates [1]. The high purity (≥95-98%) of commercially available material ensures reliable and high-yielding transformations in multi-step syntheses. This versatility makes it a cornerstone building block for constructing complex oxetane-containing molecules in both academic and industrial research settings.

Drug Discovery: Improving Aqueous Solubility and Formulation Properties

With a calculated ESOL solubility of 31.6 mg/mL, Ethyl 2-(oxetan-3-yl)acetate is significantly more water-soluble than many gem-dimethyl or tert-butyl ester analogs [1]. This property is critical for early-stage drug discovery, where poor aqueous solubility often hampers in vitro assay performance and in vivo formulation. Incorporating this oxetane ester into lead series can directly address solubility challenges, reducing the need for complex formulation strategies and improving oral bioavailability potential . It is particularly valuable in the development of orally administered small-molecule therapeutics.

Agrochemical and Material Science: Polar, Stable Scaffold for Functional Materials

Beyond pharmaceuticals, Ethyl 2-(oxetan-3-yl)acetate finds utility in agrochemical research and materials science. The oxetane ring imparts polarity and chemical stability, while the ester group allows for facile incorporation into polymers, coatings, and functional materials [1]. Its unique combination of properties can be leveraged to design novel materials with enhanced durability, flexibility, or specific surface interactions. The compound's well-defined structure and high purity support reproducible synthesis of advanced materials for specialized industrial applications.

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